BenchChemオンラインストアへようこそ!

Brompheniramine-d6 (maleate)

Bioanalytical Method Validation Stable Isotope Internal Standard LC-MS/MS Quantification

Brompheniramine-d6 (maleate) is the deuterated internal standard mandated for brompheniramine LC-MS/MS quantification under FDA Bioanalytical Method Validation Guidance (2018). The +6 Da mass shift (MW 441.35) ensures complete baseline resolution from the analyte; identical retention time normalizes plasma matrix ion suppression for reliable pharmacokinetic data. Supplied with full Certificate of Analysis. Substitution with unlabeled or structurally distinct internal standards (e.g., chlorpheniramine-d6) introduces differential matrix effect compensation—a direct data integrity risk for ANDA and 505(b)(2) bioavailability studies. 98 atom% D enrichment guarantees unambiguous MS differentiation.

Molecular Formula C20H23BrN2O4
Molecular Weight 441.3 g/mol
Cat. No. B12424321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrompheniramine-d6 (maleate)
Molecular FormulaC20H23BrN2O4
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3;
InChIKeySRGKFVAASLQVBO-FEYLKBJGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brompheniramine-d6 (maleate): Technical Baseline for Deuterated Antihistamine Internal Standard Procurement


Brompheniramine-d6 (maleate) is a stable isotope-labeled analog of the first-generation alkylamine antihistamine brompheniramine maleate, wherein six hydrogen atoms on the N,N-dimethyl moiety are replaced with deuterium atoms . This isotopic modification yields a nominal mass increase of +6 Da relative to the unlabeled parent compound (MW 435.3 Da unlabeled vs. 441.35 Da for d6), enabling unequivocal mass spectrometric differentiation between analyte and internal standard [1]. The compound is supplied as the maleate salt, maintaining identical salt stoichiometry and chromatographic behavior to the unlabeled drug substance, and is primarily utilized as an internal standard for LC-MS/MS quantification of brompheniramine in biological matrices [2]. Purity specifications from commercial sources range from 95% to ≥98%, with isotopic enrichment reported as 98 atom% D [3].

Why Unlabeled Brompheniramine or Alternative Antihistamine Internal Standards Cannot Substitute for Brompheniramine-d6 (maleate) in Validated Bioanalytical Methods


Substitution of brompheniramine-d6 (maleate) with unlabeled brompheniramine maleate or a structurally distinct deuterated antihistamine (e.g., chlorpheniramine-d6) in a validated LC-MS/MS method introduces distinct and quantifiable risks to assay reliability. The use of an unlabeled internal standard fails to compensate for matrix effects—ion suppression or enhancement caused by co-eluting endogenous components—because the analyte and internal standard experience differential ionization efficiencies rather than identical matrix-induced signal alterations [1]. Stable isotope-labeled internal standards, by virtue of near-identical physicochemical properties and co-elution with the analyte, normalize these matrix effects, a capability that structurally distinct internal standards cannot reliably provide [2]. Furthermore, regulatory guidances, including the FDA's Bioanalytical Method Validation Guidance (2018), explicitly recommend stable isotope-labeled internal standards for chromatographic assays to achieve the required accuracy and precision for pharmacokinetic and bioequivalence studies [3]. Procurement of an inappropriate alternative thus constitutes a direct compliance and data integrity liability.

Quantitative Differentiation of Brompheniramine-d6 (maleate) as a Bioanalytical Internal Standard


Isotopic Purity and Deuterium Enrichment: Ensuring Quantitative Accuracy in LC-MS/MS

Brompheniramine-d6 (maleate) is specified with a minimum isotopic enrichment of 98 atom% deuterium, a critical threshold for minimizing isotopic cross-talk and ensuring linear quantitative response in LC-MS/MS assays [1]. While analogous deuterated antihistamines (e.g., chlorpheniramine-d6 maleate) are also supplied at ≥98 atom% D, the isotopic purity of brompheniramine-d6 (maleate) is directly relevant to the specific m/z channel (typically m/z 441 → transitions) used for brompheniramine quantification . Substitution with a lower-enrichment isotopologue would introduce isotopic impurity into the internal standard channel, potentially compromising the lower limit of quantification (LLOQ).

Bioanalytical Method Validation Stable Isotope Internal Standard LC-MS/MS Quantification

Nominal Mass Shift and Chromatographic Co-Elution: Differential Performance in Matrix Effect Compensation

The +6 Da mass shift of brompheniramine-d6 (maleate) relative to the unlabeled analyte provides a minimum 3 m/z unit separation for singly charged ions, sufficient to avoid isotopic peak overlap in most MS/MS acquisition windows while preserving near-identical reversed-phase chromatographic retention time (ΔRT < 0.02 min) [1]. In contrast, structurally analogous but non-isotopic internal standards (e.g., chlorpheniramine) exhibit distinct chromatographic retention, leading to differential matrix effects and reduced assay precision [2]. Class-level inference from stable isotope dilution assay principles indicates that this co-elution property normalizes matrix-induced ion suppression or enhancement, improving accuracy relative to methods employing structural analogs [3].

Matrix Effects Ion Suppression Stable Isotope Dilution Assay

Regulatory Compliance Status: Alignment with FDA Bioanalytical Method Validation Expectations

Brompheniramine-d6 (maleate) is supplied as a fully characterized reference standard with a certificate of analysis (CoA) compliant with regulatory guidelines for analytical method development and validation [1]. The FDA's Bioanalytical Method Validation Guidance (2018) states that 'validating the analytical method ensures that the data are reliable,' and explicitly recommends the use of stable isotope-labeled internal standards to address matrix effects and ensure assay robustness [2]. While this is a class-level requirement applicable to all deuterated internal standards, procurement of brompheniramine-d6 (maleate) from a vendor providing regulatory-compliant documentation directly satisfies this guidance. Unlabeled brompheniramine or non-GMP-grade materials do not provide the same level of documented traceability and may not meet the validation criteria for pivotal bioequivalence or clinical pharmacology studies .

Regulatory Compliance FDA Guidance Bioequivalence Studies

Chemical Purity and Stability: Supporting Long-Term Method Reproducibility

Commercial specifications for brompheniramine-d6 (maleate) indicate a minimum chemical purity of 95-98% as determined by HPLC, with storage recommendations of 2-8°C protected from light and moisture . This purity level is comparable to that of other pharmaceutical reference standards in the same class (e.g., chlorpheniramine maleate reference standards). However, the explicit specification of purity and storage conditions enables users to establish a controlled stability program, a key component of analytical method lifecycle management . Degradation of the internal standard over time would manifest as inaccurate quantification, particularly at lower concentrations; thus, documented initial purity provides a verifiable baseline for long-term assay performance monitoring [1].

Reference Standard Stability Analytical Method Lifecycle Quality Control

Recommended Application Scenarios for Brompheniramine-d6 (maleate) Based on Quantitative Evidence


Validated LC-MS/MS Quantification of Brompheniramine in Human Plasma for Pharmacokinetic Studies

Brompheniramine-d6 (maleate) serves as the optimal internal standard for quantifying brompheniramine in human plasma using LC-MS/MS, as required for pharmacokinetic or bioequivalence studies. The +6 Da mass shift ensures baseline resolution from the analyte, while the identical retention time enables effective normalization of plasma matrix effects, which are known to cause ion suppression in electrospray ionization [1]. This is critical for achieving the accuracy and precision criteria mandated by FDA bioanalytical method validation guidance [2].

Regulated Bioanalysis Supporting ANDA or 505(b)(2) Submissions

For pharmaceutical development programs involving brompheniramine-containing drug products (e.g., ANDA or 505(b)(2) applications), the use of brompheniramine-d6 (maleate) as an internal standard is strongly recommended. The compound is supplied with comprehensive analytical documentation (CoA) that meets regulatory expectations for reference standard characterization, reducing the burden of method validation documentation [3]. Substitution with an unlabeled internal standard would not meet the rigor expected by regulatory reviewers for demonstrating assay specificity and matrix effect compensation [4].

Clinical Toxicology and Forensic Urinalysis for Antihistamine Screening

In clinical toxicology laboratories performing confirmatory testing for first-generation antihistamines in urine or serum, brompheniramine-d6 (maleate) provides a robust and specific internal standard for LC-MS/MS or GC-MS assays. The stable isotope label eliminates the potential for co-eluting interferences from structurally related antihistamines (e.g., chlorpheniramine, diphenhydramine) that may be present in patient samples [5]. This is essential for forensic or clinical decision-making where unambiguous identification and quantification are required.

Method Development and Cross-Validation for Brompheniramine in Complex Matrices

When developing or transferring analytical methods for brompheniramine in complex matrices (e.g., tissue homogenates, pharmaceutical formulations with multiple active ingredients), brompheniramine-d6 (maleate) is the preferred internal standard for method ruggedness testing. Its co-elution with the analyte ensures that any variability in ionization efficiency across different matrix lots or sample preparation procedures is accurately tracked and compensated, a capability not afforded by structurally distinct internal standards [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brompheniramine-d6 (maleate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.